molecular formula C10H16N2O2 B13002053 Tert-butyl3-cyano-2-methylazetidine-1-carboxylate

Tert-butyl3-cyano-2-methylazetidine-1-carboxylate

Cat. No.: B13002053
M. Wt: 196.25 g/mol
InChI Key: FIKMQIMWCSDETR-UHFFFAOYSA-N
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Description

Tert-butyl3-cyano-2-methylazetidine-1-carboxylate is a high-purity chemical compound with a molecular weight of 196.25 g/mol. Identified by the CAS number 2167324-28-7, this compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in advanced chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-cyano-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with a cyanating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control tests to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-cyano-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl3-cyano-2-methylazetidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl3-cyano-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyano group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. These interactions can modulate various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-methylazetidine-1-carboxylate: Similar structure but lacks the cyano group.

    Tert-butyl 3-cyanoazetidine-1-carboxylate: Similar but without the methyl group.

    Tert-butyl 2-cyano-2-methylazetidine-1-carboxylate: Similar but with the cyano group at a different position.

Uniqueness

Tert-butyl3-cyano-2-methylazetidine-1-carboxylate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly valuable in synthetic chemistry for creating complex molecules with high precision .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

tert-butyl 3-cyano-2-methylazetidine-1-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-7-8(5-11)6-12(7)9(13)14-10(2,3)4/h7-8H,6H2,1-4H3

InChI Key

FIKMQIMWCSDETR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)C#N

Origin of Product

United States

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